molecular formula C12H18O2 B14607962 Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one CAS No. 58237-66-4

Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one

Cat. No.: B14607962
CAS No.: 58237-66-4
M. Wt: 194.27 g/mol
InChI Key: ZCEZMMUBLFKUKS-UHFFFAOYSA-N
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Description

Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one is a complex organic compound characterized by its unique tricyclic structure. This compound is part of the broader family of pyrans and their derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one typically involves a multi-step process. One common method is the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is catalyzed by palladium (Pd) complexes, such as Pd2(dba)3/dppe, in toluene. The reaction conditions are optimized to achieve high yields (78–96%) and a favorable trans/cis ratio of the cycloadducts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and optimized reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

The reactions typically involve standard organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one involves its interaction with specific molecular targets and pathways. Computational studies have suggested that the compound undergoes cycloaddition reactions through the formation of intermediate complexes. These intermediates then undergo further transformations, leading to the final product. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one is unique due to its tricyclic structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in scientific research make it a valuable compound in both academic and industrial settings.

Properties

CAS No.

58237-66-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2,3,3a,5a,6,7,8,9,9a,9b-decahydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C12H18O2/c13-12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h8-11H,1-7H2

InChI Key

ZCEZMMUBLFKUKS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3CCCC3C(=O)O2

Origin of Product

United States

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